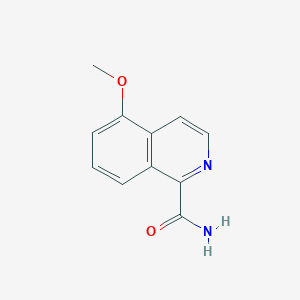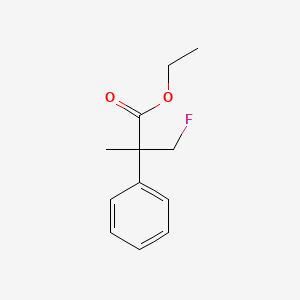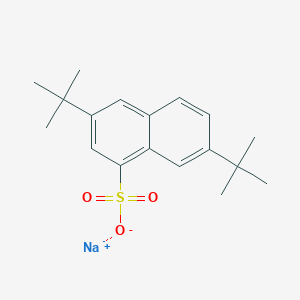
(S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline is an organic compound with the molecular formula C11H16N2 It is a derivative of aniline, featuring an amino group attached to a butenyl chain and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methylaniline and 3-buten-1-amine.
Coupling Reaction: The key step involves a coupling reaction between 4-bromo-2-methylaniline and 3-buten-1-amine under palladium-catalyzed conditions. This reaction forms the desired butenyl-aniline linkage.
Purification: The crude product is purified using column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Coupling Reactions: Utilizing large-scale reactors and optimized reaction conditions to maximize yield and purity.
Automated Purification Systems: Employing automated systems for purification, such as high-performance liquid chromatography (HPLC), to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Saturated amines.
Substitution Products: Nitro or sulfonic acid derivatives.
Scientific Research Applications
(S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of novel materials, such as polymers and dyes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminobut-3-en-1-yl)-2-methylaniline: A structural isomer with similar properties but different spatial arrangement.
4-(1-Aminobut-3-en-1-yl)-2-methoxybenzonitrile: A compound with a methoxy group instead of a methyl group, affecting its reactivity and applications.
5-(1-Aminobut-3-en-1-yl)-2-methylphenol: A related compound with a hydroxyl group, influencing its chemical behavior.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-[(1S)-1-aminobut-3-enyl]-2-methylaniline |
InChI |
InChI=1S/C11H16N2/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h3,5-7,11H,1,4,12-13H2,2H3/t11-/m0/s1 |
InChI Key |
PLTFTCAUUVFVIY-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](CC=C)N)N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC=C)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hydroxybenzo[b]thiophene-5-carboximidamide](/img/structure/B15223052.png)
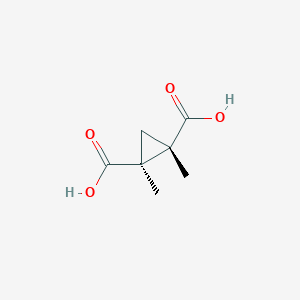

![3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223082.png)
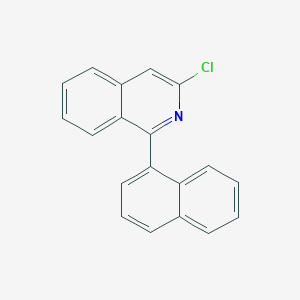



![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)
![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)
